molecular formula C9H11ClO B11722510 (R)-1-(3-chlorophenyl)propan-2-ol

(R)-1-(3-chlorophenyl)propan-2-ol

Cat. No.: B11722510
M. Wt: 170.63 g/mol
InChI Key: FTKJAJSPPQCNKZ-SSDOTTSWSA-N
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Description

®-1-(3-chlorophenyl)propan-2-ol is a chiral compound with the molecular formula C9H11ClO It is characterized by the presence of a chlorophenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-chlorophenyl)propan-2-ol typically involves the reduction of the corresponding ketone, ®-1-(3-chlorophenyl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-chlorophenyl)propan-2-ol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-chlorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ®-1-(3-chlorophenyl)propan-2-one or ®-3-chlorophenylpropanoic acid.

    Reduction: Formation of ®-1-(3-chlorophenyl)propane.

    Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.

Scientific Research Applications

®-1-(3-chlorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a chiral building block in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-chlorophenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-chlorophenyl)propan-2-ol
  • 1-(4-chlorophenyl)propan-2-ol
  • 1-(3-bromophenyl)propan-2-ol

Uniqueness

®-1-(3-chlorophenyl)propan-2-ol is unique due to its specific chiral configuration and the presence of a chlorine atom on the phenyl ring. This configuration can result in different biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

(2R)-1-(3-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3/t7-/m1/s1

InChI Key

FTKJAJSPPQCNKZ-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)Cl)O

Canonical SMILES

CC(CC1=CC(=CC=C1)Cl)O

Origin of Product

United States

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